(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine
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Overview
Description
(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is a complex organic compound characterized by its unique aziridine and pyrrolo[3,4-b]pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound’s unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylethanol
- p-hydroxyphenylethanol
- 4-hydroxybenzaldehyde
Uniqueness
Compared to these similar compounds, (3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine stands out due to its unique aziridine and pyrrolo[3,4-b]pyridine structures
Properties
Molecular Formula |
C20H20N2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(1R,4S,7R)-4,9-diphenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene |
InChI |
InChI=1S/C20H20N2/c1-3-7-16(8-4-1)19-12-11-17-13-21(14-20(17)15-22(19)20)18-9-5-2-6-10-18/h1-12,17,19H,13-15H2/t17-,19+,20+,22?/m1/s1 |
InChI Key |
ZIPQDMLJHZKXTI-NNNKZQQKSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@H](N3[C@]2(C3)CN1C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C2C=CC(N3C2(C3)CN1C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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